Home > Products > Building Blocks P16615 > 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine - 5334-99-6

1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Catalog Number: EVT-300559
CAS Number: 5334-99-6
Molecular Formula: C6H7N5
Molecular Weight: 149.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • Compound Description: This compound is a 4,6-disubstituted 1H-pyrazolo[3,4-d]pyrimidine derivative. It was synthesized as part of a study exploring novel 1-substituted 4-chloro-6-(chloromethyl)-1H-pyrazolo[3,4-d]pyrimidines. []
  • Relevance: This compound is structurally related to 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine through the shared pyrazolo[3,4-d]pyrimidine scaffold and the 1-methyl substitution. The key difference lies in the additional 6-(chloromethyl) and 4-dimethylamino substituents on the related compound.

4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

  • Compound Description: This compound is presented as a novel intermediate in the synthesis of various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines. It serves as a precursor for the synthesis of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. []
  • Relevance: This compound shares the core pyrazolo[3,4-d]pyrimidine structure and the 1-methyl substituent with 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. The difference lies in the presence of 4-chloro and 6-(chloromethyl) substituents, highlighting its role as a synthetic precursor to the target compound and other related derivatives.

1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

  • Compound Description: This compound is a planar molecule featuring a pyrazolo[3,4-d]pyrimidine scaffold with a 1-methyl substituent and an oxo group at the 4-position. Its crystal structure reveals the formation of sheets through hydrogen bonding and π-π stacking interactions. []
  • Relevance: This compound exhibits structural similarity to 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, sharing the same core structure and the 1-methyl substitution. The key distinction is the presence of an oxo group at the 4-position instead of the amino group present in the target compound, making it a close structural analogue.

1-Methyl-4-(2-methylhydrazino)-1H-pyrazolo[3,4-d]pyrimidine

  • Compound Description: This compound represents a novel pyrazolo[3,4-d]pyrimidine derivative featuring a methylhydrazino substituent at the 4-position and a methyl group at the N1 position. []
  • Relevance: This compound is closely related to 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, sharing the same base structure with a 1-methyl group. The key difference lies in the substitution at the 4-position, where an amino group is present in the target compound, whereas this compound has a 2-methylhydrazino group, highlighting the structural diversity achievable within this chemical class.
Overview

1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, particularly as a selective inhibitor of Janus kinases, which play a crucial role in various signaling pathways related to inflammation and immune responses.

Source

This compound is synthesized through various methods involving the reaction of specific precursors, such as 5-amino-1H-pyrazole derivatives and carbonitriles, under controlled conditions. The synthesis often employs techniques like refluxing in solvents such as ethanol or dimethylformamide, utilizing catalysts to enhance yields and selectivity.

Classification

1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is classified as a pyrazolo[3,4-d]pyrimidine derivative. It is recognized for its structural features that include a pyrazole ring fused to a pyrimidine ring, with an amino group at the 4-position and a methyl group at the 1-position.

Synthesis Analysis

Methods

The synthesis of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves several key steps:

  1. Formation of Precursor: The initial step often includes the reaction of 2-(1-ethoxyethylidene)malononitrile with phenyl hydrazine to yield 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile.
  2. Cyclization: This precursor is then treated with formic acid under reflux conditions to facilitate the cyclization process that forms the pyrazolo[3,4-d]pyrimidine structure.
  3. Alkylation: The final step involves alkylation using agents like methyl iodide or propargyl bromide in the presence of a base and phase transfer catalyst to obtain the desired product in good yield.

Technical Details

The reactions are typically monitored using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) to confirm product formation and purity. For example, 1H^{1}H NMR spectra reveal characteristic peaks corresponding to hydrogen atoms in various environments within the molecule.

Molecular Structure Analysis

Structure

The molecular structure of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine consists of:

  • Pyrazole Ring: A five-membered ring containing two nitrogen atoms.
  • Pyrimidine Ring: A six-membered ring also containing two nitrogen atoms.
  • Functional Groups: An amino group (-NH2) at the 4-position and a methyl group (-CH3) at the 1-position.

Data

The empirical formula is C7H8N4C_7H_8N_4, with a molecular weight of approximately 164.17 g/mol. The compound exhibits specific spectral characteristics in NMR and mass spectrometry that aid in its identification.

Chemical Reactions Analysis

Reactions

1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine participates in various chemical reactions:

  • Nucleophilic Substitution: The amino group can act as a nucleophile in reactions with electrophiles.
  • Hydrogen Bonding: The compound can form hydrogen bonds with biological macromolecules, influencing its biological activity.

Technical Details

The reaction conditions are critical; for instance, using dimethylformamide as a solvent can significantly enhance yields due to its ability to solvate reactants effectively. Additionally, employing phase transfer catalysts can facilitate reactions involving less soluble reactants.

Mechanism of Action

Process

The mechanism of action for 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine primarily involves its role as an inhibitor of Janus kinases. By binding to the active site of these enzymes, it disrupts their activity, leading to decreased signaling through pathways that promote inflammation and immune responses.

Data

Studies have shown that this compound exhibits high binding affinity for Janus kinase 3, making it a candidate for therapeutic applications in autoimmune diseases and inflammatory conditions.

Physical and Chemical Properties Analysis

Physical Properties

1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is typically characterized by:

  • Appearance: It is usually obtained as a crystalline solid.
  • Melting Point: Reported melting points vary but are generally around 170–171 °C.

Chemical Properties

The compound is stable under standard laboratory conditions but may undergo hydrolysis or oxidation under extreme conditions. Its solubility profile indicates moderate solubility in polar solvents like water and ethanol.

Applications

Scientific Uses

The primary applications of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine include:

  • Pharmaceutical Development: It serves as a lead compound in the design of selective Janus kinase inhibitors for treating inflammatory diseases such as rheumatoid arthritis.
  • Research Tool: The compound is used in biochemical assays to study kinase activity and signaling pathways related to immune responses.
Introduction to 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in Modern Medicinal Chemistry

1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 5334-99-6) is a nitrogen-rich bicyclic heterocycle characterized by a fused pyrazole-pyrimidine system substituted with a methyl group at N-1 and an amino group at C-4. With the molecular formula C₆H₇N₅ and a molecular weight of 149.15 g/mol, this scaffold exhibits moderate aqueous solubility due to its amino group and planar geometry [5]. Its structural resemblance to purine nucleobases—particularly the conserved hydrogen-bonding features of the amino and imino nitrogen atoms—enables competitive binding at ATP sites of kinase targets [4] [6]. This bioisosteric property underpins its classification as a "privileged scaffold" in targeted cancer therapy, driving its integration into diverse inhibitor designs against oncogenic kinases like BTK, JAK, EGFR, and CDK [3] [4] [7].

Role as a Privileged Scaffold in Kinase Inhibitor Design

The core’s adenine-mimetic architecture allows it to occupy the hinge region of kinase ATP-binding sites with high fidelity. The N4-amino group forms critical hydrogen bonds with backbone residues (e.g., Glu475 in BTK, Leu83 in CDK2), while N1-methylation enhances metabolic stability and modulates steric tolerance in hydrophobic pockets [1] [6] [7]. Modifications at the C3 and N1 positions, coupled with C6 derivatization, enable precise tuning of selectivity and potency across kinase families:

  • Bruton’s Tyrosine Kinase (BTK) Inhibition: In studies of mantle cell lymphoma, 3-(6-phenoxypyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine analogs demonstrated IC₅₀ values <1 μM in MCL cell lines (Jeko-1, Z138), outperforming ibrutinib by 3–40-fold in anti-proliferative assays. These derivatives achieved complete BTK phosphorylation inhibition at low micromolar concentrations [1].
  • Janus Kinase 3 (JAK3) Covalent Inhibition: Electrophilic acrylamide derivatives (e.g., compound 12a) targeting Cys909 in JAK3 exhibited IC₅₀ values of 6.2 nM and >60-fold selectivity over JAK1/2. The scaffold’s N1-piperidinyl group facilitated covalent bond formation, suppressing IL-2–driven T-cell proliferation [6].
  • Cyclin-Dependent Kinase 2 (CDK2) Inhibition: Thioglycoside analogs (e.g., compound 14) showed IC₅₀ values of 0.057 μM against CDK2/cyclin A2, inducing G2/M cell cycle arrest and apoptosis in HCT116 colorectal carcinoma cells [7].

Table 1: Kinase Inhibition Profiles of Key Derivatives

Target KinaseDerivative StructureIC₅₀/EC₅₀Cellular ActivitySelectivity
BTK3-(6-Phenoxypyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine<1 μMAnti-proliferative in Z138 cells (3–40× ibrutinib)Improved microsomal stability
JAK31-(Piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine acrylamide6.2 nMSuppressed IL-2–driven T-cell proliferation>60-fold vs. JAK1/2
CDK2Pyrazolo[3,4-d]pyrimidine-thioglycoside0.057 μMG2/M arrest in HCT116 cellsSuperior to sorafenib

Historical Evolution of Pyrazolo[3,4-d]pyrimidine Derivatives in Targeted Therapy

The therapeutic trajectory of pyrazolo[3,4-d]pyrimidines began in the 1960s with antiviral and antimicrobial applications, leveraging their nucleoside-like properties [4]. The 2000s marked a paradigm shift toward kinase inhibition, accelerated by structural biology advances:

  • First-Generation Modifications: Early analogs focused on C3-aryl substitutions (e.g., phenyl, phenoxypyridinyl) to enhance hydrophobic packing in kinase pockets. Compound 13e (2019) exemplified this strategy, achieving nanomolar BTK inhibition but limited by off-target effects [1].
  • Second-Generation Optimization: Incorporation of covalent warheads (e.g., acrylamides) addressed selectivity challenges. JAK3 inhibitor 12a (2018) utilized a Cys-targeting acrylamide at N1-piperidine, achieving irreversible inhibition with minimal JAK1/2 cross-reactivity [6].
  • Third-Generation Hybrids: Conjugation with carbohydrates (e.g., thioglucosides) improved solubility and target engagement. Compound 14 (2022) suppressed CDK2 at picomolar levels while maintaining efficacy in multidrug-resistant tumors [7].

Table 2: Evolution of Key Derivatives in Oncology

GenerationTime PeriodDesign StrategyRepresentative AgentTherapeutic Advance
First2000–2010C3-Aryl substitutionsBTK inhibitor 13e3–40× improved potency vs. ibrutinib
Second2010–2020N1-Electrophilic warheadsJAK3 inhibitor 12aCovalent inhibition; >60-fold selectivity
Third2020–presentGlycosyl conjugationCDK2 inhibitor 14Enhanced solubility; picomolar IC₅₀

Structural Analogs and Their Impact on Drug Discovery Paradigms

Strategic modifications at the N1, C3, C4, and C6 positions dictate pharmacodynamic and pharmacokinetic outcomes:

  • N1-Alkylation: Methyl groups minimize metabolism, while piperidinyl/acrylamide extensions (e.g., JAK3 inhibitor 12a) enable covalent binding. N1-glycosyl derivatives enhance water solubility [6] [7].
  • C3-Substituents: Phenoxypyridinyl groups (e.g., BTK inhibitor 13e) extend into hydrophobic Region I, improving affinity. Electrophilic moieties (acrylamides) confer covalent inhibition [1] [6].
  • C4/C6-Modifications: The C4-amino group is indispensable for hinge-region hydrogen bonding. C6-arylaminogroups (e.g., in EGFR inhibitors) deepen interactions with allosteric pockets [3] [8].Notable analogs include:
  • 1-{1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-1,2,4-triazol-3-amine: This triazole-linked derivative demonstrates DHFR inhibition via hydrogen bonding with Asp27 and Glu30, mimicking methotrexate’s binding mode [8].
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: Rigidified cores exhibit superior CDK2 affinity (IC₅₀: 0.081 μM) due to reduced entropic penalties upon binding [7].

Table 3: Structure-Activity Relationships of Key Modifications

PositionModificationKinase TargetEffect on ActivityExample
N1MethylBroad↑ Metabolic stabilityCAS 5334-99-6
N1Piperidinyl-acrylamideJAK3Enables covalent inhibition; ↑ selectivityInhibitor 12a
C3PhenoxypyridinylBTK↑ Hydrophobic packing; ↓ IC₅₀Inhibitor 13e
C3ThioglycosylCDK2↑ Solubility; induces apoptosisInhibitor 14
C6AnilineEGFROccupies hydrophobic cleft; counters T790M mutationCompound 12b [3]

The continued exploration of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives underscores their versatility in overcoming kinase-inhibitor resistance. Future directions include bifunctional degraders (PROTACs) and allosteric modulators leveraging this adaptable core [4] [7].

Properties

CAS Number

5334-99-6

Product Name

1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

IUPAC Name

1-methylpyrazolo[3,4-d]pyrimidin-4-amine

Molecular Formula

C6H7N5

Molecular Weight

149.15 g/mol

InChI

InChI=1S/C6H7N5/c1-11-6-4(2-10-11)5(7)8-3-9-6/h2-3H,1H3,(H2,7,8,9)

InChI Key

JBMTUXVKTGBMLE-UHFFFAOYSA-N

SMILES

CN1C2=NC=NC(=C2C=N1)N

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.